2-氮杂金刚烷盐酸盐

描述

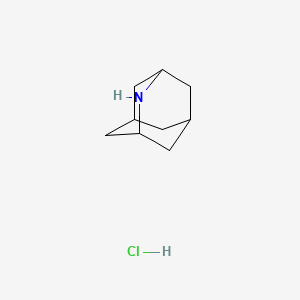

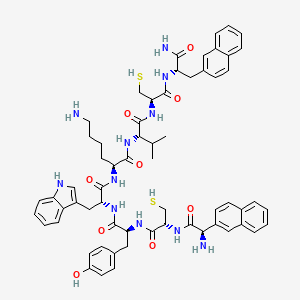

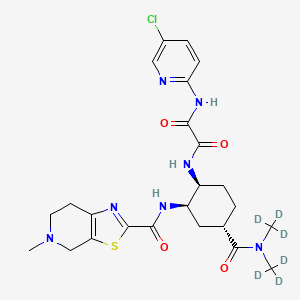

2-Azaadamantane hydrochloride is a nitrogen-containing analog of adamantane . It contains one or more nitrogen atoms instead of carbon atoms . This substitution leads to several specific chemical and physical properties . The molecular formula of 2-Azaadamantane hydrochloride is C9H16ClN .

Synthesis Analysis

The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The molecular structure of 2-Azaadamantane hydrochloride is based on the adamantane scaffold, with one or more nitrogen atoms replacing carbon atoms . This results in a unique structure with specific chemical and physical properties .Chemical Reactions Analysis

The azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability . The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds .Physical And Chemical Properties Analysis

Azaadamantanes are nitrogenous analogs of adamantine, which contain one or more nitrogen atoms instead of carbon atoms . This partial substitution of the nitrogen atoms for carbon significantly changes both chemical and physical properties, thus leading, in particular, to higher solubility in water of azaadamantanes compared to adamantanes .科学研究应用

-

Synthesis and Structural Properties of Adamantane-Substituted Amines

- Field : Chemistry

- Application : Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine .

- Method : This was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .

- Results : The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

-

Advances in the Chemistry of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : Methods for synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .

-

Azaadamantanes in Medical Chemistry

-

Azaadamantanes as Basic Blocks in Biologically Active Compounds

-

Synthesis of 2-Methyleneadamantane

- Field : Organic Chemistry

- Application : Heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .

- Method : This process involves the use of sulfolane, a solvent, and 1,3,5-triphenylverdazyl, a radical initiator .

- Results : The result is 2-methyleneadamantane, a derivative of adamantane .

-

Synthesis of Diamond-Like Bulky Polymers (Diamondoids)

- Field : Polymer Chemistry

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The synthesis of these diamondoids involves the use of unsaturated adamantane derivatives as starting materials .

- Results : The result is a range of diamond-like bulky polymers with potential applications in various fields .

-

Azaadamantanes as Antiviral Agents

-

Azaadamantanes in Anti-Parkinsonian Drugs

-

Azaadamantanes in Anti-Alzheimer Drugs

-

Azaadamantanes in the Design of New Biologically Active Compounds

安全和危害

2-Azaadamantane hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The significant increase in the number of publications during the last decade (2009–2020) concerning the study of reactivity and biological activity of azaadamantanes and their derivatives indicates a great theoretical and practical interest in these compounds . More promising results were obtained for phosphorus-containing analogs, which showed significant antitumor activity . A two-shell arrangement strategy was successfully applied to the azaadamantane scaffold, introducing seven nitro groups and preparing the target product 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate and its derivative 2-nitro-2-azaadamantane-4,8,9,10-tetrayl tetranitrate .

属性

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-6-2-8-4-7(1)5-9(3-6)10-8;/h6-10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIULPRXCDAQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaadamantane hydrochloride | |

CAS RN |

3015-17-6 | |

| Record name | 2-azatricyclo[3.3.1.1,3,7]decane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(4-chlorophenyl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)